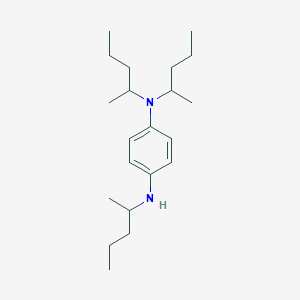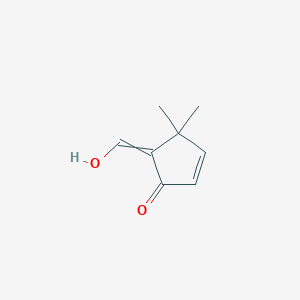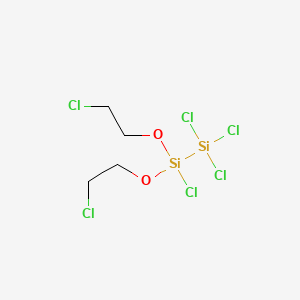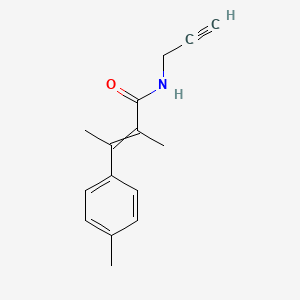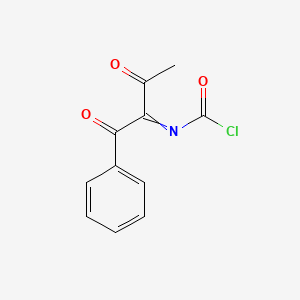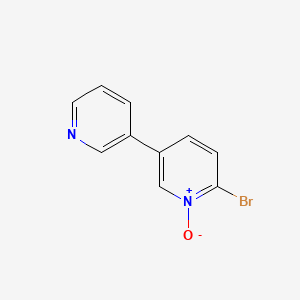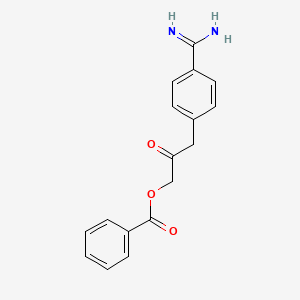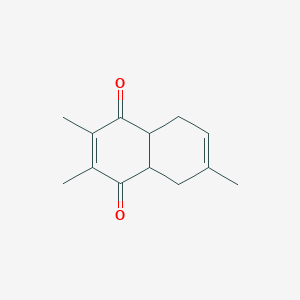
Chloro(2-methoxyphenyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-methoxyphenyl)dimethylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: Chloro(2-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the 2-methoxyphenyl group is introduced to the silicon atom via a Grignard reagent. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions: Chloro(2-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Major Products Formed:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Phenolic Derivatives: Formed from oxidation of the methoxy group.
科学研究应用
Chemistry: Chloro(2-methoxyphenyl)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is used in the production of specialty silicones and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.
作用机制
The mechanism of action of chloro(2-methoxyphenyl)dimethylsilane primarily involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
相似化合物的比较
Chlorodimethylphenylsilane: Similar structure but lacks the methoxy group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Chloro(2-methoxyphenyl)dimethylsilane is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This functional group enhances its utility in specific synthetic applications and surface modifications.
属性
CAS 编号 |
60458-00-6 |
|---|---|
分子式 |
C9H13ClOSi |
分子量 |
200.73 g/mol |
IUPAC 名称 |
chloro-(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3 |
InChI 键 |
JDNBWIZGOUSEQO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


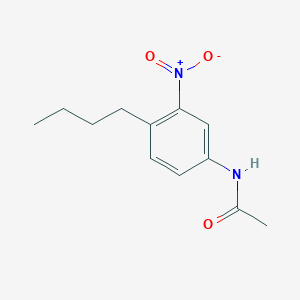



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
